5-[4-[[4-[[4-[2-[4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]methyl]piperidin-1-yl]methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BWA-522 is a small molecular proteolysis-targeting chimera (PROTAC) compound that targets the androgen receptor N-terminal domain. It is designed to degrade both the full-length androgen receptor and the androgen receptor variant 7, making it a promising candidate for the treatment of prostate cancer .
Preparation Methods
BWA-522 is synthesized by tethering androgen receptor N-terminal domain antagonists and different classes of E3 ligase ligands through chemical linkers. This complex enhances the ability to degrade androgen receptor variant 7 in the synthesized compounds .
Chemical Reactions Analysis
BWA-522 undergoes several types of chemical reactions, including:
Degradation Reactions: BWA-522 effectively induces the degradation of both full-length androgen receptor and androgen receptor variant 7.
Apoptosis Induction: The degradation of androgen receptor proteins by BWA-522 can suppress the expression of androgen receptor downstream proteins and induce prostate cancer cell apoptosis.
Common reagents and conditions used in these reactions include the use of E3 ligase ligands and chemical linkers to form the ternary complex . The major products formed from these reactions are degraded androgen receptor proteins and apoptotic prostate cancer cells .
Scientific Research Applications
BWA-522 has several scientific research applications, including:
Cancer Treatment: BWA-522 is a promising candidate for the treatment of androgen receptor full-length and androgen receptor variant 7-dependent tumors, particularly prostate cancer
Protein Degradation Studies: BWA-522 serves as a model compound for studying the mechanisms of proteolysis-targeting chimera technology and its applications in targeted protein degradation.
Mechanism of Action
BWA-522 exerts its effects by inducing the degradation of androgen receptor proteins. It forms a ternary complex with the androgen receptor N-terminal domain and E3 ligase ligands, leading to the ubiquitination and subsequent proteasomal degradation of the androgen receptor proteins . This degradation suppresses the expression of androgen receptor downstream proteins and induces apoptosis in prostate cancer cells .
Comparison with Similar Compounds
BWA-522 is unique in its ability to degrade both full-length androgen receptor and androgen receptor variant 7, making it more potent than the corresponding antagonist against prostate cancer cells in vitro . Similar compounds include:
Ralaniten: A potent androgen receptor N-terminal transcriptional domain antagonist from which BWA-522 was developed.
Other PROTACs: Various proteolysis-targeting chimera compounds targeting different proteins and pathways.
BWA-522’s enhanced ability to degrade androgen receptor variant 7 and its high oral bioavailability make it a promising candidate for the treatment of androgen receptor-dependent tumors .
Properties
Molecular Formula |
C43H51ClN4O7 |
---|---|
Molecular Weight |
771.3 g/mol |
IUPAC Name |
5-[4-[[4-[[4-[2-[4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]methyl]piperidin-1-yl]methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C43H51ClN4O7/c1-43(2,31-5-10-35(11-6-31)55-27-33(49)24-44)30-3-8-34(9-4-30)54-26-29-15-19-46(20-16-29)25-28-17-21-47(22-18-28)32-7-12-36-37(23-32)42(53)48(41(36)52)38-13-14-39(50)45-40(38)51/h3-12,23,28-29,33,38,49H,13-22,24-27H2,1-2H3,(H,45,50,51)/t33-,38?/m1/s1 |
InChI Key |
MYCPBYLZNZTLBC-OVFDOZPJSA-N |
Isomeric SMILES |
CC(C)(C1=CC=C(C=C1)OCC2CCN(CC2)CC3CCN(CC3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)OC[C@@H](CCl)O |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC2CCN(CC2)CC3CCN(CC3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)OCC(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.